Methyl 1,2,3-benzothiadiazole-5-carboxylate
Description
Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS: 175204-21-4) is a heterocyclic aromatic compound featuring a benzothiadiazole core substituted with a methyl ester group at the 5-position. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol and a melting point of 90–92°C . The compound is widely utilized as a pharmaceutical intermediate and agrochemical precursor due to its reactivity and structural versatility .
Properties
IUPAC Name |
methyl 1,2,3-benzothiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFJMHWEAYQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371622 | |
| Record name | methyl 1,2,3-benzothiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-15-1 | |
| Record name | methyl 1,2,3-benzothiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3-benzothiadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Cyclization of o-Phenylenediamine Derivatives with Sulfur Dioxide or Thionyl Chloride
A common approach to synthesize benzothiadiazole derivatives involves the reaction of o-phenylenediamine or its substituted derivatives with sulfur dioxide or sulfur-containing reagents under controlled conditions.
Process using sulfur dioxide : According to patent WO1998027076A1, o-phenylenediamine reacts with sulfur dioxide in the liquid phase without additional solvents or catalysts, at temperatures between 50 to 100 °C and pressures of 0.9 to 1.5 bar. The reaction is typically carried out batchwise or continuously, with an after-reaction period at 70 to 120 °C to increase yield and selectivity of 2,1,3-benzothiadiazoles.
Cyclization with thionyl chloride and triethylamine : A modified procedure involves dissolving methyl 2,3-diaminobenzoate (or methyl 3,4-diaminobenzoate) in dichloromethane, adding triethylamine as a base, and then slowly adding thionyl chloride at low temperature (0 °C). The mixture is then stirred at room temperature or refluxed overnight to promote cyclization and formation of the benzothiadiazole ring system.
Esterification and Purification
The carboxylic acid intermediate (1,2,3-benzothiadiazole-5-carboxylic acid) can be converted to the methyl ester by treatment with methanol and thionyl chloride at low temperature (0 °C) followed by warming to 45 °C overnight. This step ensures the formation of the methyl ester functional group.
Purification is typically achieved by column chromatography using solvent mixtures such as hexane/ethyl acetate/acetic acid (7:3:1 v/v/v), yielding the pure methyl ester product suitable for further applications or crystallographic analysis.
Detailed Synthetic Route (Based on Literature)
Research Findings and Analytical Data
NMR Spectroscopy : The product exhibits characteristic ^1H NMR signals for the aromatic protons and the methyl ester group (singlet around 3.87 ppm). ^13C NMR confirms the presence of the ester carbonyl and aromatic carbons.
Crystallography : Crystals suitable for X-ray diffraction have been obtained by slow evaporation from ethyl acetate, confirming the molecular structure and purity of the this compound.
Reaction Optimization : The reaction conditions such as temperature, pressure, and molar ratios of reagents have been optimized to maximize yield and selectivity. For example, the use of 2 equivalents of thionyl chloride and 4 equivalents of triethylamine in DCM at low temperature followed by warming is effective for cyclization.
Summary Table of Preparation Methods
Scientific Research Applications
Agricultural Applications
Pesticidal Properties
Methyl 1,2,3-benzothiadiazole-5-carboxylate has been identified as a promising candidate for use as a pesticide. Research indicates that compounds in the thiadiazole family exhibit insecticidal activity against agricultural pests, including locusts and other harmful insects. The compound's efficacy as an insect growth regulator has also been noted, which can help control pest populations while minimizing environmental impact .
Fungicidal Activity
In addition to its insecticidal properties, this compound has demonstrated antifungal activity. It can be employed in formulations aimed at preventing fungal diseases in crops, thereby enhancing agricultural productivity and sustainability . The combination of this compound with other agrochemicals has shown synergistic effects, increasing the overall efficacy of pest and disease control measures.
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive bacteria. For instance, certain derivatives have exhibited lethal effects against strains such as Staphylococcus aureus and Micrococcus luteus, outperforming traditional antibiotics like nitrofurantoin in some instances .
Potential Drug Development
The structural characteristics of this compound make it an attractive scaffold for drug development. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity, paving the way for novel therapeutic agents targeting bacterial infections and possibly other diseases .
Case Study 1: Agricultural Field Trials
In a series of field trials conducted to assess the effectiveness of this compound as a pesticide, researchers found that formulations containing this compound significantly reduced pest populations compared to untreated controls. The trials included various crops susceptible to pest infestations and demonstrated improved crop yields and health.
Case Study 2: Antimicrobial Efficacy Testing
A laboratory study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics. This suggests potential for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of Methyl 1,2,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazole Derivatives
1,2,3-Benzothiadiazole-5-Carbonyl Chloride (CAS: 321309-32-4)
- Molecular Formula : C₇H₃ClN₂OS
- Molecular Weight : 198.62 g/mol
- Key Differences :
5-Chlorobenzo-2,1,3-thiadiazole (CAS: 337508-62-0)
- Molecular Formula : C₇H₃N₃S₂
- Molecular Weight : 193.24 g/mol
- Key Differences :
tert-Butyl 2,1,3-Benzothiadiazole-5-Carboxylate (CAS: 918540-33-7)
Thiadiazole and Benzothiazole Analogs
Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate (CAS: 1989671-63-7)
- Molecular Formula : C₁₂H₁₁N₃O₂S₂
- Molecular Weight : 293.37 g/mol
- Key Differences :
Methyl 2-Amino-4,5,6,7-Tetrahydro-1,3-Benzothiazole-5-Carboxylate (CAS: 1909348-03-3)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature(s) |
|---|---|---|---|---|---|
| Methyl 1,2,3-Benzothiadiazole-5-Carboxylate | 175204-21-4 | C₈H₆N₂O₂S | 194.21 | 90–92 | Methyl ester; pharmaceutical intermediate |
| 1,2,3-Benzothiadiazole-5-Carbonyl Chloride | 321309-32-4 | C₇H₃ClN₂OS | 198.62 | N/A | Reactive acyl chloride; versatile synthon |
| 5-Chlorobenzo-2,1,3-thiadiazole | 337508-62-0 | C₇H₃N₃S₂ | 193.24 | N/A | Chloro-substituted; electron-deficient core |
| tert-Butyl 2,1,3-Benzothiadiazole-5-Carboxylate | 918540-33-7 | C₁₁H₁₂N₂O₂S | 236.29 | N/A | Bulky tert-butyl ester; protective group |
| Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate | 1989671-63-7 | C₁₂H₁₁N₃O₂S₂ | 293.37 | N/A | 1,2,4-thiadiazole; thioamido functionality |
Key Research Findings
- Reactivity : The methyl ester in this compound facilitates hydrolysis to carboxylic acids or transesterification, making it superior to the tert-butyl analog in stepwise syntheses .
- Electronic Effects : Chlorine substitution in 5-Chlorobenzo-2,1,3-thiadiazole enhances electrophilicity, whereas the methyl ester group in the parent compound balances reactivity and stability .
- Biological Activity : Benzothiadiazoles generally exhibit higher bioactivity than benzothiazoles due to their electron-deficient aromatic system, which enhances interactions with biological targets .
Notes on Discrepancies and Nomenclature
- CAS Number Variations : this compound is listed under 175204-21-4 in most sources , but 23616-15-1 appears in older catalogs . This may reflect regional naming conventions or deprecated identifiers.
- Structural Isomerism : Care must be taken to distinguish between 1,2,3- and 1,2,5-benzothiadiazole isomers, as their reactivity and applications differ significantly .
Biological Activity
Methyl 1,2,3-benzothiadiazole-5-carboxylate (MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of MBT's biological activity, including its mechanisms of action, therapeutic potential, and applications in various domains.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a 1,2,3-thiadiazole moiety. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various applications.
- Chemical Formula : C₈H₆N₂O₂S
- Molecular Weight : 182.21 g/mol
The biological activity of MBT is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : MBT has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can block the activity of metalloenzymes by forming stable complexes with metal ions.
- Antimicrobial Activity : Research indicates that MBT exhibits significant antimicrobial properties against various pathogens, including fungi and bacteria. Its mechanism may involve disrupting cellular processes essential for pathogen survival.
- Systemic Acquired Resistance (SAR) : In agricultural contexts, MBT is explored for its ability to induce systemic acquired resistance in plants, enhancing their defense against viral and fungal pathogens .
Antimicrobial Properties
MBT has been evaluated for its antifungal and antibacterial activities:
- Fungicidal Activity : Studies have demonstrated that MBT functions effectively as a fungicide. It acts by inhibiting fungal growth through disruption of cell membrane integrity and metabolic processes .
- Bactericidal Effects : In vitro tests reveal that MBT exhibits bactericidal properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy varies depending on concentration and microbial strain .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of MBT derivatives:
- Cytotoxicity Against Cancer Cells : Certain derivatives of MBT have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values for these compounds indicate significant cytotoxic effects comparable to established chemotherapeutic agents .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Some derivatives have been reported to bind selectively to heat shock proteins involved in cancer progression .
Agricultural Applications
A notable study investigated the use of MBT as a plant protectant against viral infections in zucchini (Cucurbita pepo). The results indicated that treatment with MBT significantly increased the resistance of plants to viral pathogens through enhanced systemic acquired resistance mechanisms .
Toxicological Assessments
In toxicological studies involving animal models, MBT was administered at varying doses to assess safety profiles. Observations included changes in liver function tests and hematological parameters at higher doses; however, these effects were reversible upon cessation of treatment .
Summary Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
